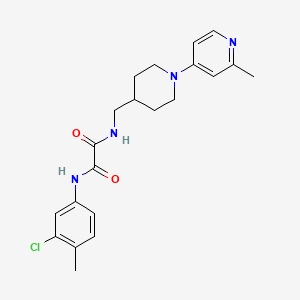
N1-(3-chloro-4-methylphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-chloro-4-methylphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H25ClN4O2 and its molecular weight is 400.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(3-chloro-4-methylphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide, also known by its CAS number 2034468-45-4, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
The compound's molecular formula is C17H19ClN2O4 with a molecular weight of 382.9 g/mol. The structure features a chloro-substituted aromatic ring and a piperidine moiety, which are often associated with biological activity in various therapeutic contexts.
Research indicates that compounds similar to this compound may interact with specific biological targets, including:
- Enzymatic Inhibition : Many oxalamides exhibit inhibition of certain enzymes, potentially impacting metabolic pathways.
- Receptor Modulation : The piperidine structure suggests possible interactions with neurotransmitter receptors, which could influence neurological functions.
Anticancer Activity
A study conducted on related compounds demonstrated significant anticancer properties. For instance, derivatives with similar structural motifs were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death in cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Example A | SGC7901 | 0.47 | Caspase activation |
| Example B | SMMC7721 | 0.06 | Apoptosis induction |
Anticonvulsant Activity
Another aspect of biological activity includes anticonvulsant effects. Compounds structurally related to this compound have been evaluated for their efficacy in preventing seizures in animal models. Doses ranging from 30 to 300 mg/kg were used to assess their protective effects against maximal electroshock seizures (MES), indicating potential for further development as anticonvulsants .
Case Studies
Several case studies have highlighted the compound's potential:
- In Vivo Studies : In a recent study, the compound was administered to mice models exhibiting tumor growth. Results showed a marked reduction in tumor size compared to control groups, suggesting effective antitumor activity.
- Safety Profile : Toxicological assessments indicated that doses up to 300 mg/kg did not result in significant adverse effects, supporting its safety for further pharmacological exploration.
Propriétés
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O2/c1-14-3-4-17(12-19(14)22)25-21(28)20(27)24-13-16-6-9-26(10-7-16)18-5-8-23-15(2)11-18/h3-5,8,11-12,16H,6-7,9-10,13H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNHPTHNRAANTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC(=NC=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














